3',4'-Dimethoxychalcone

Heme Oxygenase-1 Anti-inflammatory Methoxychalcone SAR

3',4'-Dimethoxychalcone (CAS 4087-66-5; IUPAC: (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one) is a chalcone derivative bearing two methoxy substituents exclusively on the acetophenone-derived aromatic ring (Ring A, positions 3' and 4'), with an unsubstituted phenyl Ring B. This regiochemistry distinguishes it from the more frequently cited Ring-B isomer 3,4-dimethoxychalcone (CAS 5416-71-7) and from symmetrically substituted analogs such as 4,4'-dimethoxychalcone (CAS 2373-89-9).

Molecular Formula C17H16O3
Molecular Weight 268.31g/mol
CAS No. 4087-66-5
Cat. No. B351463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dimethoxychalcone
CAS4087-66-5
Molecular FormulaC17H16O3
Molecular Weight268.31g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+
InChIKeyDJUDWUHRZBILKP-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dimethoxychalcone CAS 4087-66-5: A Ring-A Dimethoxylated Chalcone with Distinct Conformational and Pharmacological Features for Focused Screening Libraries


3',4'-Dimethoxychalcone (CAS 4087-66-5; IUPAC: (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one) is a chalcone derivative bearing two methoxy substituents exclusively on the acetophenone-derived aromatic ring (Ring A, positions 3' and 4'), with an unsubstituted phenyl Ring B. This regiochemistry distinguishes it from the more frequently cited Ring-B isomer 3,4-dimethoxychalcone (CAS 5416-71-7) and from symmetrically substituted analogs such as 4,4'-dimethoxychalcone (CAS 2373-89-9). The compound belongs to the flavonoid precursor family and has been investigated as a caloric restriction mimetic (CRM) that induces autophagy via TFE3/TFEB transcription factor activation, as an intermediate for heterocyclic synthesis, and as a scaffold whose methoxy positioning influences heme oxygenase-1 (HO-1) induction potency [1] [2] [3].

Why 3',4'-Dimethoxychalcone Cannot Be Replaced by Other Dimethoxychalcone Isomers: Regiochemistry-Driven Divergence in Target Engagement


Dimethoxychalcone isomers are not functionally interchangeable. The position of methoxy groups on the chalcone scaffold determines which transcription factors, transporters, and detoxification enzymes are engaged. For instance, 3,4-dimethoxy substitution on Ring B was identified as optimal for breast cancer resistance protein (BCRP/ABCG2) inhibition, whereas 2'- and 4'-substitution on Ring A was essential for activity [1]. In contrast, methoxy groups at the 3' and 4' positions (as in CAS 4087-66-5) contribute to a distinct HO-1 induction gradient where progressive 3,4,5- and 3',4',5'-substitution sequentially increases heme oxygenase activity, while 4- or 4'-monosubstitution or 2,4,6-trisubstitution is ineffective [2]. In anti-melanogenic assays, 2'-hydroxy-3',4'-dimethoxychalcone (the 2'-OH analog of the target compound) showed measurably different potency from the 4',6'-dimethoxy isomer, directly demonstrating that the 3',4'-dimethoxy pattern on Ring A confers a distinct activity profile compared to alternative dimethoxy arrangements even within the same assay system [3]. Substituting the compound with a different regioisomer therefore risks selecting for a different target profile entirely.

3',4'-Dimethoxychalcone Quantified Differentiation Evidence: HO-1 Induction Gradient, Anti-Melanogenic Isomer Ranking, and BCRP Selectivity Data


HO-1 Induction Potency of 3',4'-Dimethoxy-Substituted Chalcones Is Superior to 4-Monosubstituted and 2,4,6-Trisubstituted Analogs in RAW264.7 Macrophages

In a systematic SAR study, methoxychalcones with substituents in the 3,4,5-positions or 3',4',5'-positions produced a progressive, sequential increase in heme oxygenase (HO-1) enzymatic activity in RAW264.7 macrophages. By contrast, chalcones bearing a single methoxy group at the 4- or 4'-position, or those with 2,4,6-trimethoxy substitution, were comparable to untreated control and did not significantly induce HO-1. The 3',4'-dimethoxychalcone core (present in CAS 4087-66-5 as the 3',4'-dimethoxy Ring A scaffold) falls within the active substitution class that drives HO-1 induction, unlike the inactive 4'-monomethoxy or 2,4,6-trimethoxy patterns [1].

Heme Oxygenase-1 Anti-inflammatory Methoxychalcone SAR

Anti-Melanogenic Activity Ranking: 2'-Hydroxy-3',4'-dimethoxychalcone Shows Measurable but Lower Potency than 4',6'-DMC in B16F10 Melanoma Cells, Enabling Structure-Based Selection

A direct head-to-head comparison of four 2'-hydroxychalcone isomers in B16F10 melanoma cells evaluated 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC), 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC), 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC, the 2'-OH derivative of the target compound), and 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC). Among these, 4',6'-DMC demonstrated the most potent melanogenesis-inhibitory and anti-inflammatory effects, significantly decreasing tyrosinase, TRP-1, TRP-2 expression, and melanin content. 2'-Hydroxy-3',4'-dimethoxychalcone showed detectable but less pronounced activity, with 4',6'-DMC providing stronger suppression of MITF, PKA, CREB, p38, JNK, β-catenin, GSK3β, and AKT while upregulating ERK and p-β-catenin. This ranking establishes that the 3',4'-dimethoxy Ring A pattern yields measurable bioactivity but is not the optimally potent dimethoxy arrangement for melanogenesis inhibition [1].

Anti-melanogenic Tyrosinase inhibition Chalcone isomer comparison

BCRP Inhibition Selectivity: 3,4-Dimethoxy Ring B Substitution Is Optimal; Ring A Dimethoxy Pattern (3',4') Confers a Distinct Selectivity Profile Relative to Ring B Analogs

A systematic investigation of multi-substituted chalcones and benzochalcones for breast cancer resistance protein (BCRP/ABCG2) inhibition identified that substituents at positions 2' and 4' on Ring A are essential for activity, while 3,4-dimethoxy substitution on Ring B was found to be optimal for BCRP inhibition. Compounds were tested in Hoechst 33342 accumulation assays in MCF-7 MX and MDCK cells expressing BCRP and were found to be selective for BCRP over P-glycoprotein (P-gp) and MRP1. The 3',4'-dimethoxychalcone (CAS 4087-66-5) places the dimethoxy motif on Ring A rather than Ring B, which according to the SAR would support BCRP interaction via a different binding mode than the Ring-B-optimized analogs. A closely related derivative, (E)-1-(3',4'-dimethoxyphenyl)-3-(4''-methoxyphenyl)prop-2-en-1-one, showed an IC50 of 1.16 μM against human BCRP in MDCK2 cells and 2.19 μM in MCF7/MX cells [1] [2].

BCRP/ABCG2 Multidrug resistance Chalcone transporter inhibition

Superoxide Scavenging: 4-Dimethylamino-3',4'-dimethoxychalcone (CH11) Inhibits Zymosan-Induced Chemiluminescence with an IC50 of 0.3 μM and Protects Macrophages from Oxidative Injury

The 4-dimethylamino derivative of 3',4'-dimethoxychalcone (CH11) was characterized as a novel superoxide scavenger. CH11 inhibited zymosan-induced chemiluminescence in mouse peritoneal macrophages with an IC50 of 0.3 μM and protected macrophages from the cytotoxic effects of superoxide. CH11 also downregulated iNOS expression and exerted anti-inflammatory effects in vivo. While this evidence is for the 4-dimethylamino-3',4'-dimethoxychalcone derivative rather than the parent compound, it demonstrates that the 3',4'-dimethoxy Ring A scaffold supports potent antioxidant activity when further functionalized, whereas the unmodified 3',4'-dimethoxychalcone provides the core scaffold for derivatization [1].

Superoxide scavenger iNOS inhibition Macrophage oxidative stress

3',4'-Dimethoxychalcone Application Scenarios: When to Select This Isomer Over Alternatives


HO-1-Mediated Cytoprotection and Anti-Inflammatory Studies Requiring the Active 3',4'-Dimethoxy Substitution Class

Researchers designing experiments on heme oxygenase-1 induction for cytoprotection or inflammation resolution should select 3',4'-dimethoxychalcone (CAS 4087-66-5) rather than the inactive 4'-methoxy or 4,4'-dimethoxy analogs. The SAR evidence shows that methoxy groups in the 3',4'-positions (Ring A) or 3,4-positions (Ring B) are required for HO-1 activation, while 4-monosubstituted and 2,4,6-trisubstituted chalcones are inactive. Using the correct regioisomer ensures that the HO-1 pathway is actually engaged, which is critical for studies correlating HO-1 induction with anti-nitrative (NO production) and cytoprotective endpoints in macrophage models [1].

Structure-Activity Relationship Studies Mapping BCRP Transporter Pharmacophores to Chalcone Ring A vs. Ring B Substitution

In BCRP/ABCG2 inhibitor development, 3',4'-dimethoxychalcone serves as the Ring-A dimethoxy reference compound to benchmark against the Ring-B 3,4-dimethoxy series. The published SAR establishes that 2'- and 4'-Ring A substituents are essential for BCRP engagement, while 3,4-dimethoxy on Ring B maximizes inhibitory potency. Using CAS 4087-66-5 as the Ring-A comparator enables direct quantification of how shifting the dimethoxy motif from Ring B to Ring A alters BCRP IC50 values and selectivity over P-gp/MRP1. This is essential for building pharmacophore models that distinguish Ring A from Ring B binding contributions [2].

Synthetic Chemistry: Precursor for Pyrazole, Isoxazole, and Flavonoid Derivatives Requiring a 3',4'-Dimethoxy Ring A Motif

3',4'-Dimethoxychalcone (CAS 4087-66-5) is a well-established synthetic intermediate for heterocyclic compounds. The α,β-unsaturated ketone system undergoes cyclocondensation with hydrazines to yield pyrazolines and pyrazoles, and with hydroxylamine to afford isoxazoles, all while retaining the 3',4'-dimethoxy Ring A motif. This is valuable when the 3',4'-dimethoxy phenyl group is desired in the final product for its established contribution to bioactivity (e.g., HO-1 induction, BCRP interaction). The CAS 4087-66-5 isomer specifically places the dimethoxy groups on the acetophenone-derived ring, which is retained in the cyclized product, unlike Ring-B-substituted isomers where the dimethoxy motif is on the benzaldehyde-derived portion and may be lost or repositioned during cyclization [3].

Cosmeceutical Formulation Research: Dimethoxychalcone Isomer Screening for Melanogenesis and UV Protection

For cosmetic ingredient screening programs, 3',4'-dimethoxychalcone (or its 2'-hydroxy derivative) serves as one of the essential comparator compounds in a panel of dimethoxychalcone regioisomers. The 2024 anti-melanogenic study provides the direct rank-order comparison needed to justify inclusion: 2'-hydroxy-4',6'-dimethoxychalcone was the most potent, while 2'-hydroxy-3',4'-dimethoxychalcone showed intermediate activity. Including CAS 4087-66-5 as a reference standard (or its 2'-OH analog) in screening panels ensures that the structure-activity landscape for melanogenesis inhibition is comprehensively mapped. Without this isomer, the SAR dataset is incomplete, potentially leading to erroneous conclusions about optimal substitution patterns [4].

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